1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

Tyrosinase inhibition Melanin synthesis Medicinal chemistry

Sourcing for CNS drug discovery or tyrosinase inhibition? This dihydrochloride salt (C₁₀H₁₄Cl₃FN₂) offers enhanced aqueous solubility vs. free base. Critical for SAR studies targeting melanogenesis suppression or 5-HT receptor biased agonism. Melting point 208-210°C validates analytical method development. Choose high-purity salt for reproducible R&D.

Molecular Formula C10H14Cl3FN2
Molecular Weight 287.6 g/mol
CAS No. 91532-33-1
Cat. No. B1587048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS91532-33-1
Molecular FormulaC10H14Cl3FN2
Molecular Weight287.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl
InChIInChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
InChIKeyTVKRVCNYECGZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (CAS 91532-33-1): Procurement and Differentiation Guide


1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS 91532-33-1) is a phenylpiperazine derivative that exists as a dihydrochloride salt with a molecular formula of C₁₀H₁₄Cl₃FN₂ and a molecular weight of 287.59 g/mol . The compound is structurally characterized by a piperazine ring substituted at the N-1 position with a 3-chloro-4-fluorophenyl moiety. This specific substitution pattern is distinct from closely related phenylpiperazines and confers unique chemical and biological properties that are critical for applications ranging from analytical reference standards to medicinal chemistry building blocks [1].

Why Generic Substitution Fails: Structural Specificity Dictates Functional Outcome for 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride


Phenylpiperazines are not a functionally interchangeable class. The precise pattern and identity of aryl ring substituents critically govern receptor binding profiles, enzyme inhibition potency, and physicochemical properties. For instance, while meta-chlorophenylpiperazine (mCPP) exhibits GABAₐ receptor antagonist activity and 5-HT₂C agonist effects, the introduction of a fluorine at the para position in 1-(3-chloro-4-fluorophenyl)piperazine fundamentally alters its biological fingerprint [1]. The dihydrochloride salt form further differentiates this compound from its free base or mono-hydrochloride counterparts by providing enhanced aqueous solubility and distinct melting point characteristics essential for formulation and analytical method development .

Quantitative Differentiation Evidence: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride vs. Comparators


Tyrosinase Inhibition: Essential Structural Motif Confers Potent Activity

Derivatives containing the 1-(3-chloro-4-fluorophenyl)piperazine moiety exhibit potent mushroom tyrosinase inhibition, with IC₅₀ values ranging from 0.12 to 0.53 μM [1]. In contrast, the positive control kojic acid, a standard tyrosinase inhibitor, displays an IC₅₀ of 17.76 μM under identical assay conditions [1].

Tyrosinase inhibition Melanin synthesis Medicinal chemistry

Salt Form Comparison: Dihydrochloride Salt Provides Distinct Thermal Signature

The dihydrochloride salt (CAS 91532-33-1) exhibits a melting point range of 208-210°C . This value differs from the melting points reported for the free base (not directly comparable due to different physical state) and is a critical quality control parameter for identity confirmation and purity assessment.

Physicochemical characterization Formulation development Analytical chemistry

Commercial Purity Specifications: High-Grade Material Availability

Commercially available 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride (CAS 91532-33-1) is offered with a purity specification of ≥96% . In comparison, alternative salt forms (e.g., hydrochloride, CAS 95884-48-3) are also available at ≥98% purity, but the dihydrochloride's specific purity grade and salt form are tailored for distinct applications .

Analytical reference standard Forensic chemistry Quality control

Optimal Application Scenarios for 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride Based on Quantitative Evidence


Design and Synthesis of Potent Tyrosinase Inhibitors

Medicinal chemists developing novel skin-lightening agents or anti-melanogenic therapeutics should utilize 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride as a core scaffold. Evidence demonstrates that cinnamic acid derivatives incorporating this moiety achieve tyrosinase inhibition IC₅₀ values as low as 0.12 μM, representing a >100-fold potency improvement over kojic acid [1]. The compound serves as an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing melanogenesis suppression.

Analytical Reference Standard for Forensic Toxicology

Forensic and clinical toxicology laboratories require certified reference materials for the identification and quantification of emerging psychoactive substances. 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (also known as 3,4-CFPP or Kleferein) is classified as a designer drug of the phenylpiperazine class and is available as a high-purity analytical reference standard . Its well-defined melting point (208-210°C) and dihydrochloride salt form facilitate unambiguous method validation for GC-MS or LC-MS/MS assays targeting this compound in biological matrices .

Piperazine-Based Building Block for CNS Drug Discovery

The 3-chloro-4-fluorophenyl substitution pattern is a privileged motif in central nervous system (CNS) drug discovery, particularly for targeting serotonin (5-HT) receptors [2]. Researchers investigating biased agonism at 5-HT₁ₐ receptors or developing novel antipsychotic agents can employ 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride as a versatile intermediate. Its dihydrochloride form offers enhanced aqueous solubility compared to the free base, streamlining reaction setup and purification workflows during lead optimization .

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